molecular formula C11H8FLiN2O2 B13475416 lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate

lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B13475416
M. Wt: 226.2 g/mol
InChI Key: HPASYMCIWHHPLL-UHFFFAOYSA-M
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Description

Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound features a lithium ion coordinated with a 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate moiety, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 4-fluoroaniline with methyl isocyanate to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 1-methylimidazole-2-carboxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the carboxylate group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate
  • Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxyhexanoate

Uniqueness

Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its imidazole ring and fluorophenyl group differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C11H8FLiN2O2

Molecular Weight

226.2 g/mol

IUPAC Name

lithium;5-(4-fluorophenyl)-1-methylimidazole-2-carboxylate

InChI

InChI=1S/C11H9FN2O2.Li/c1-14-9(6-13-10(14)11(15)16)7-2-4-8(12)5-3-7;/h2-6H,1H3,(H,15,16);/q;+1/p-1

InChI Key

HPASYMCIWHHPLL-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN1C(=CN=C1C(=O)[O-])C2=CC=C(C=C2)F

Origin of Product

United States

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